tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and drugs due to their diverse biological activities
Preparation Methods
The synthesis of tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate indole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate can be compared with other indole derivatives such as:
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities, including anticancer and antimicrobial properties.
tert-Butyl-substituted indoles: These compounds have shown enhanced biological activity due to the presence of the tert-butyl group.
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C19H23N3O3/c1-12-17-14(7-8-20-12)15-11-13(5-6-16(15)22-17)24-10-9-21-18(23)25-19(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H,21,23) |
InChI Key |
CAEVMMMMYADYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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